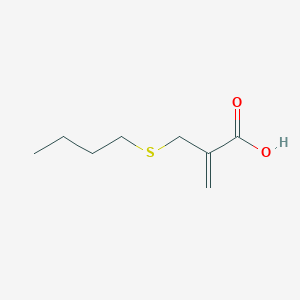

2-(Butylthiomethyl)acrylic acid

Description

Properties

Molecular Formula |

C8H14O2S |

|---|---|

Molecular Weight |

174.26 g/mol |

IUPAC Name |

2-(butylsulfanylmethyl)prop-2-enoic acid |

InChI |

InChI=1S/C8H14O2S/c1-3-4-5-11-6-7(2)8(9)10/h2-6H2,1H3,(H,9,10) |

InChI Key |

SOKYTZATTFRFCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSCC(=C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Butyl Acrylate (CAS 141-32-2)

Structural Differences : Butyl acrylate is an ester derivative of acrylic acid, featuring a butyl group linked via an oxygen atom. In contrast, 2-(butylthiomethyl)acrylic acid replaces the ester oxygen with a sulfur atom in a thioether linkage.

Physical Properties :

| Property | Butyl Acrylate | 2-(Butylthiomethyl)acrylic Acid (Inferred) |

|---|---|---|

| Molecular Formula | C₇H₁₂O₂ | C₈H₁₂O₂S |

| Molar Mass (g/mol) | 128.17 | ~172.24 (estimated) |

| Density (g/mL) | 0.894 | Likely higher due to sulfur |

Applications: Butyl acrylate is a key monomer in acrylic polymers for coatings, adhesives, and textiles. Its ester group facilitates radical polymerization. The thioether group in 2-(butylthiomethyl)acrylic acid may slow polymerization kinetics but improve UV stability or resistance to hydrolysis, making it suitable for specialized elastomers or corrosion inhibitors .

2-[2-(2-Methoxyethoxy)ethoxy]ethyl Acrylate (CAS 48067-72-7)

Structural Differences : This compound has a polyethylene glycol (PEG)-like chain (methoxyethoxyethoxyethyl group) attached to the acrylic acid backbone. Compared to the butylthio substituent, the PEG chain introduces hydrophilicity.

Physical Properties :

| Property | PEG Acrylate | 2-(Butylthiomethyl)acrylic Acid |

|---|---|---|

| Functional Group | Ether-linked PEG | Thioether-linked butyl |

| Solubility | Hydrophilic | Hydrophobic |

Applications : PEG acrylates are used in hydrogels, drug delivery systems, and hydrophilic coatings. The sulfur-containing analog may instead find use in oil-resistant materials or as a crosslinking agent in sulfur-cured rubbers .

Acrylic Acid (CAS 79-10-7)

Structural Differences : Acrylic acid lacks substituents on the α or β positions, making it the simplest unsaturated carboxylic acid.

Reactivity : The unsubstituted structure of acrylic acid allows rapid polymerization. Substituents like butylthio in 2-(butylthiomethyl)acrylic acid sterically hinder polymerization but may stabilize intermediates in catalytic reactions.

Applications : Acrylic acid is a precursor to superabsorbent polymers. Thioether derivatives could modify polymer flexibility or introduce sulfur-based catalytic sites .

Research Findings and Data Gaps

- Synthetic Routes : Butyl acrylate is synthesized via esterification of acrylic acid, while 2-(butylthiomethyl)acrylic acid likely requires thiol-ene click chemistry or nucleophilic substitution, introducing synthetic complexity .

- Stability: Thioethers generally exhibit higher thermal stability than esters but are prone to oxidation. This necessitates stabilizers like 4-methoxyphenol (used in butyl acrylate) or antioxidants .

- Safety : Butyl acrylate requires strict handling due to flammability and toxicity. The sulfur analog may pose unique hazards, such as hydrogen sulfide release under decomposition, though specific data is lacking.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(butylthiomethyl)acrylic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of 2-(butylthiomethyl)acrylic acid can be approached via thioetherification reactions or modifications of acrylic acid derivatives. For example, Knoevenagel-Doebner condensation (used for structurally similar thiophene derivatives ) may be adapted by substituting malonic acid with butylthiol-containing precursors. Systematic optimization involves:

- Parameter screening : Temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., pyridine for acid scavenging).

- Yield monitoring : Use HPLC or GC-MS to track intermediate formation and final product purity.

- Stability considerations : The thiomethyl group may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are essential for characterizing 2-(butylthiomethyl)acrylic acid, and how should spectral data be interpreted?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm the acrylate backbone (δ ~5.8–6.4 ppm for vinyl protons) and butylthiomethyl substituents (δ ~2.5–3.0 ppm for SCH₂).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected for C₈H₁₂O₂S: 172.0564).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if present).

- Reference standards : Compare data with structurally analogous compounds like 2-hydroxyethyl acrylate or butyl acrylate .

Q. How does the thiomethyl group influence the compound’s stability, and what storage protocols are recommended?

- Methodological Answer :

- Degradation pathways : The butylthiomethyl group is susceptible to oxidation (forming sulfoxides) and hydrolysis under acidic/basic conditions.

- Stabilizers : Add 200–300 ppm radical inhibitors (e.g., 4-methoxyphenol) to prevent polymerization .

- Storage : Keep at –20°C in amber vials under inert gas. Monitor purity via periodic TLC or HPLC .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic/electrophilic behavior of 2-(butylthiomethyl)acrylic acid in polymerizable systems?

- Methodological Answer :

- Radical polymerization : The acrylate double bond undergoes initiation via AIBN or peroxides. Thiomethyl groups may act as chain-transfer agents, reducing polymer molecular weight .

- Electrophilic substitution : The electron-withdrawing carbonyl group directs electrophiles to the β-position of the acrylate.

- Kinetic studies : Use stopped-flow spectroscopy to measure rate constants for competing pathways .

Q. How can computational modeling predict the reactivity and spectroscopic properties of 2-(butylthiomethyl)acrylic acid?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR shifts (error < 0.3 ppm) and reaction transition states.

- Molecular dynamics : Simulate solvent effects on conformational stability (e.g., solvation in DMSO vs. hexane).

- Software tools : Gaussian, ORCA, or NWChem for property prediction .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting solubility or reactivity profiles)?

- Methodological Answer :

- Source validation : Cross-check data against peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry ) and avoid non-academic platforms like BenchChem .

- Experimental replication : Conduct controlled solubility tests in standardized solvents (e.g., water, ethanol, DCM) under identical conditions.

- Statistical analysis : Apply ANOVA to assess significance of discrepancies in reactivity datasets .

Q. What biological/enzymatic pathways could enable sustainable production of 2-(butylthiomethyl)acrylic acid?

- Methodological Answer :

- Biocatalysis : Engineer E. coli or S. cerevisiae to express thioesterases or acyltransferases for selective C-S bond formation .

- Fermentation optimization : Use model predictive control (MPC) to dynamically adjust pH, temperature, and substrate feeding in bioreactors .

- Metabolic flux analysis : Map carbon utilization pathways using ¹³C-labeled precursors .

Q. What green chemistry principles can be applied to improve the sustainability of 2-(butylthiomethyl)acrylic acid synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.